molecular formula C10H5BrN2O B1283177 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile CAS No. 99465-03-9

6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile

Cat. No. B1283177
M. Wt: 249.06 g/mol
InChI Key: SYGLDUUIMYLBGH-UHFFFAOYSA-N
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Patent
US04710507

Procedure details

6-Bromo-3-cyano-2-[1H]-quinolone (142 g) was heated under reflux in phosphorus oxychloride (500 cm3) for 1.5 hours. Volatile material was removed in vacuo and the solid residue was taken into chloroform (400 cm3) and the resulting slurry was poured onto ice. The mixture was neutralised with aqueous ammonia solution (S.G. 0.880) and the aqueous phase was extracted further with chloroform (2×150 cm3). The dried (MgSO4) organic extracts were concentrated in vacuo and the residue chromatographed on silica (Merck "MK 60.9385") eluting with toluene to give a solid which was recrystallised from ethyl acetate to afford 2-chloro-6-bromo-3-cyano-quinoline, m.p. 228°-230°, (80 g).
Quantity
142 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=O)[C:6]([C:13]#[N:14])=[CH:5]2.P(Cl)(Cl)([Cl:17])=O>>[Cl:17][C:7]1[C:6]([C:13]#[N:14])=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[C:2]([Br:1])[CH:3]=2)[N:8]=1

Inputs

Step One
Name
Quantity
142 g
Type
reactant
Smiles
BrC=1C=C2C=C(C(NC2=CC1)=O)C#N
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatile material was removed in vacuo
ADDITION
Type
ADDITION
Details
the resulting slurry was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted further with chloroform (2×150 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (MgSO4) organic extracts
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica (Merck "MK 60.9385")
WASH
Type
WASH
Details
eluting with toluene
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallised from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC=C(C=C2C=C1C#N)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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